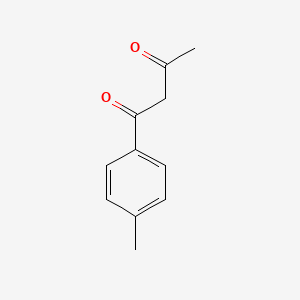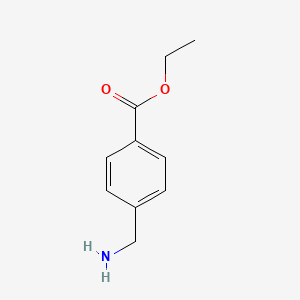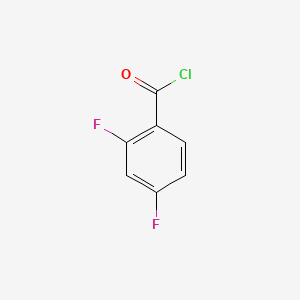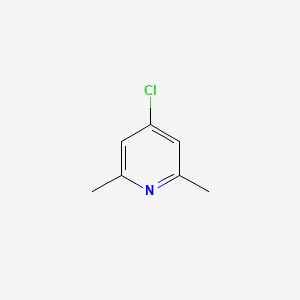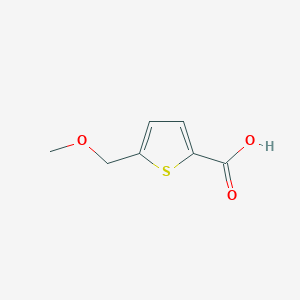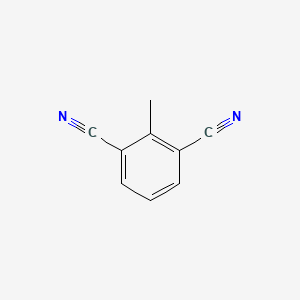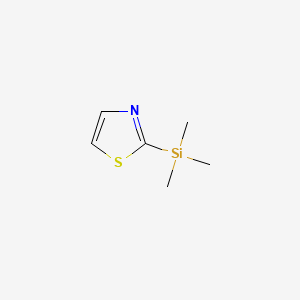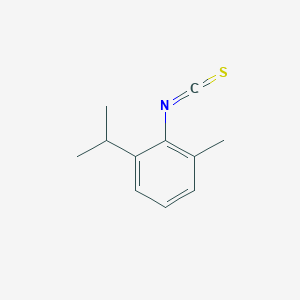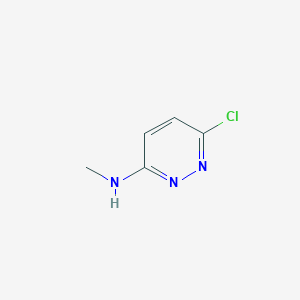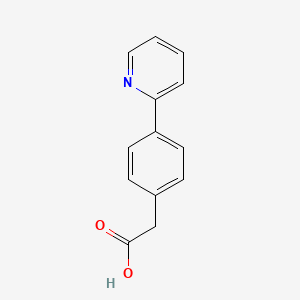
(4-Pyridin-2-YL-phenyl)-acetic acid
描述
“(4-Pyridin-2-YL-phenyl)-acetic acid” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which include “(4-Pyridin-2-YL-phenyl)-acetic acid”, involves ring construction from different cyclic or acyclic precursors . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “(4-Pyridin-2-YL-phenyl)-acetic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(4-Pyridin-2-YL-phenyl)-acetic acid” is a solid compound . Its physical and chemical properties are largely determined by its molecular structure, which includes a pyrrolidine ring .科学研究应用
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “(4-Pyridin-2-YL-phenyl)-acetic acid” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein analysis and identification.
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Pyrimidine derivatives, which “(4-Pyridin-2-YL-phenyl)-acetic acid” could potentially be a part of, have been designed and developed for their anticancer activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, pyrimidine is recognized as a valuable compound in the treatment of cancer .
- Results or Outcomes : Many novel pyrimidine derivatives have shown promising results in their anticancer activity . The outcomes would be measured in terms of the drug’s efficacy in inhibiting cancer cell growth or inducing apoptosis.
Drug Discovery
- Scientific Field : Drug Discovery
- Application Summary : This compound could potentially be used in the discovery of new drugs . Its structure could be modified to create new compounds with desired pharmacological properties.
Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : “(4-Pyridin-2-YL-phenyl)-acetic acid” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Biochemistry
- Scientific Field : Biochemistry
- Application Summary : As a biochemical, this compound could be used in various biochemical experiments .
Pharmacology
未来方向
The future directions for the research on “(4-Pyridin-2-YL-phenyl)-acetic acid” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be guided by the structure–activity relationships of the studied compounds and the influence of steric factors on biological activity .
属性
IUPAC Name |
2-(4-pyridin-2-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUORDXNFURBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333426 | |
| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridin-2-YL-phenyl)-acetic acid | |
CAS RN |
51061-67-7 | |
| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

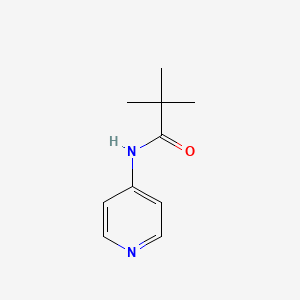
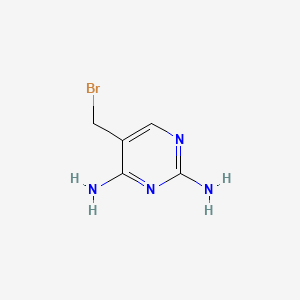
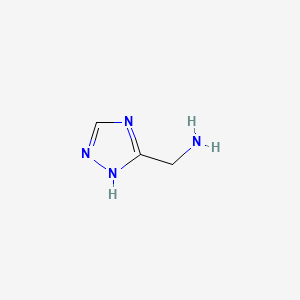
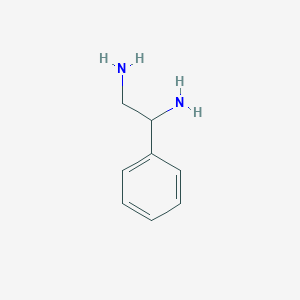
![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
